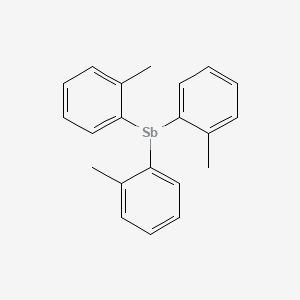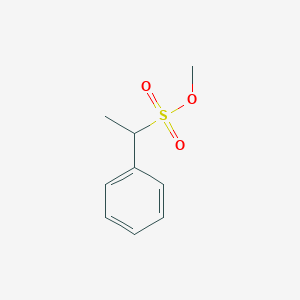![molecular formula C22H18O5 B11955281 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- CAS No. 54198-02-6](/img/structure/B11955281.png)
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and potential applications in various fields, including chemistry, biology, and medicine. The presence of the trimethoxyphenyl group adds to its chemical diversity and potential reactivity.
Méthodes De Préparation
The synthesis of 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthol with an appropriate aldehyde under acidic conditions to form the naphthopyran core. The trimethoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction using trimethoxybenzene and a suitable acyl chloride. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong acids or bases. Common reagents include halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives.
Applications De Recherche Scientifique
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of photochromic materials.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: It is used in the production of dyes and pigments, taking advantage of its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA strands, disrupting the replication process and leading to cell death. Additionally, it can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. These interactions are mediated through hydrogen bonding, van der Waals forces, and π-π stacking interactions.
Comparaison Avec Des Composés Similaires
1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)- can be compared with other naphthopyran derivatives such as:
1H-Naphtho[2,1-b]pyran, 3-ethenyldodecahydro-3,4a,7,7,10a-pentamethyl-: This compound has a similar naphthopyran core but differs in the substituents, leading to different chemical properties and reactivity.
1H-Naphtho[2,1-b]pyran, 4a,5,6,6a,7,8,9,10,10a,10b-decahydro-3,4a,7,7,10a-pentamethyl-: Another derivative with distinct substituents that affect its chemical behavior and applications.
Propriétés
Numéro CAS |
54198-02-6 |
|---|---|
Formule moléculaire |
C22H18O5 |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
3-(3,4,5-trimethoxyphenyl)benzo[f]chromen-1-one |
InChI |
InChI=1S/C22H18O5/c1-24-19-10-14(11-20(25-2)22(19)26-3)18-12-16(23)21-15-7-5-4-6-13(15)8-9-17(21)27-18/h4-12H,1-3H3 |
Clé InChI |
HXRGYQMZSNYIEW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


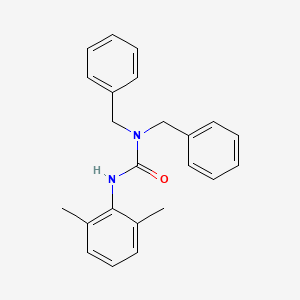

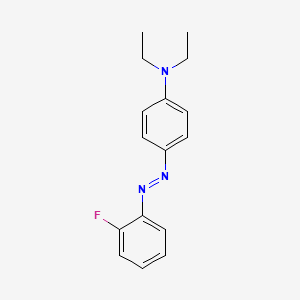
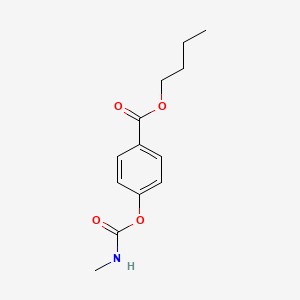


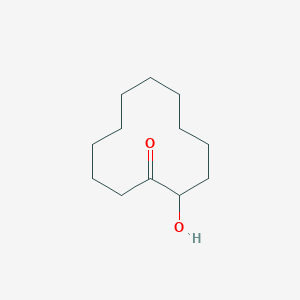

![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
